3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Description
3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a compound that belongs to the class of azidoethyl-substituted heterocycles This compound features a unique structure combining a pyrazole ring with a tetrahydrothiopyrano moiety, making it an interesting subject for various chemical and biological studies
Properties
IUPAC Name |
3-(2-azidoethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S/c9-13-10-3-1-7-6-5-14-4-2-8(6)12-11-7/h1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCCXAKAGKTLBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NN=C2CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole typically involves the reaction of azidoethyl transfer reagents with pyrazole derivatives. One common method includes the N-alkylation of pyrazole with azidoethyl halides under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to enhance efficiency, and implementing robust purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the azido group.
Major Products
The major products formed from these reactions include amines, nitro compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole largely depends on its reactivity and the functional groups present in its structure. The azido group can undergo click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property is exploited in various applications, including drug development and material science. The compound can also interact with biological molecules through its pyrazole ring, potentially inhibiting or modulating the activity of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3-Azido-4-nitropyrazole: Similar in structure but with a nitro group, making it more reactive and suitable for different applications.
N-Azidoethyl-1,2,3-triazole: Another azidoethyl-substituted heterocycle with different reactivity and applications.
Uniqueness
3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is unique due to its combination of a pyrazole ring and a tetrahydrothiopyrano moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
